molecular formula C13H28N2O7 B611193 t-Boc-Aminooxy-PEG3-oxyamine CAS No. 2062663-66-3

t-Boc-Aminooxy-PEG3-oxyamine

Cat. No.: B611193
CAS No.: 2062663-66-3
M. Wt: 324.37
InChI Key: GPICMCQWZAOHIN-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG3-oxyamine is a polyethylene glycol (PEG) derivative with a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a terminal oxyamine group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable oxime bonds with aldehydes and ketones .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG3-oxyamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG3-oxyamine undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

t-Boc-Aminooxy-PEG3-oxyamine has a wide range of applications in scientific research, including:

    Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids through oxime bond formation.

    Drug delivery: The PEGylation improves the solubility and stability of drugs, enhancing their delivery and efficacy.

    Chemical biology: Used in the synthesis of bioorthogonal probes and click chemistry applications.

    Material science: Employed in the modification of surfaces and the synthesis of functional materials .

Comparison with Similar Compounds

Similar Compounds

    t-Boc-Aminooxy-PEG2-oxyamine: Similar structure but with a shorter PEG linker.

    t-Boc-Aminooxy-PEG4-oxyamine: Similar structure but with a longer PEG linker.

    Aminooxy-PEG3-oxyamine: Lacks the t-Boc protection group .

Uniqueness

t-Boc-Aminooxy-PEG3-oxyamine is unique due to its balanced PEG linker length, which provides optimal solubility and stability for various applications. The t-Boc protection group ensures selective reactivity and stability during synthesis and storage .

Biological Activity

t-Boc-Aminooxy-PEG3-oxyamine is a specialized PEG derivative that features a t-Boc protected aminooxy group and a terminal amine. This compound has garnered attention in various fields, particularly in bioconjugation and drug delivery systems due to its unique chemical properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

  • Molecular Weight : 324.4 g/mol
  • Molecular Formula : C13H28N2O7
  • Purity : ≥ 95%
  • CAS Number : 2062663-66-3
  • Storage Conditions : -20 °C

The t-Boc group can be removed under mild acidic conditions, allowing for the activation of the aminooxy group which can then react with aldehydes to form stable oxime bonds. This reaction is crucial for various bioconjugation applications, as it allows for the selective modification of biomolecules.

The biological activity of this compound largely stems from its ability to form covalent bonds with target molecules through the following mechanisms:

  • Oxime Bond Formation : The terminal oxyamine can react with aldehydes to create oxime bonds, which are stable under physiological conditions. This property is exploited in drug delivery systems where targeting specific tissues or cells is necessary.
  • Hydroxylamine Linkage Formation : In the presence of reductants, this compound can also form hydroxylamine linkages, providing versatility in its application in bioconjugation chemistry.

The hydrophilic nature of the PEG linker enhances water solubility, making it suitable for use in aqueous environments, which is often a requirement in biological applications.

Drug Delivery Systems

This compound has been utilized in the development of drug delivery systems that require precise targeting capabilities. For instance:

  • Targeted Cancer Therapy : The compound has been incorporated into constructs designed to deliver chemotherapeutic agents selectively to cancer cells. By attaching targeting ligands to the PEG chain, researchers have been able to improve the therapeutic index of drugs while minimizing systemic toxicity .

Bioconjugation Techniques

The ability to form stable bonds with biomolecules makes this compound an attractive tool for bioconjugation. It has been used in:

  • Protein Labeling : Researchers have employed this compound to label proteins for tracking and imaging purposes within cellular environments. The oxime bond formation allows for specific labeling without altering protein function significantly .

Case Studies

  • ADP-Ribosylation Monitoring :
    A study demonstrated the utility of aminooxy probes similar to this compound for monitoring cellular ADP-ribosylation processes. The probe facilitated the detection of post-translational modifications crucial for cell function, showcasing its potential in studying cellular signaling pathways and disease mechanisms .
  • Cancer Cell Targeting :
    In another study, conjugates formed using this compound were shown to selectively deliver cytotoxic agents to integrin-expressing cancer cells. This targeted approach resulted in enhanced therapeutic effects compared to non-targeted treatments, underscoring the compound's efficacy in targeted therapies .

Research Findings Summary

Study FocusKey Findings
Drug DeliveryImproved targeting and reduced toxicity in cancer therapy applications .
Protein LabelingEffective labeling without significant functional alteration .
Cellular Mechanism MonitoringEnabled detection of ADP-ribosylation, revealing insights into cell signaling .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O7/c1-13(2,3)22-12(16)15-21-11-9-19-7-5-17-4-6-18-8-10-20-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPICMCQWZAOHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130794
Record name 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062663-66-3
Record name 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062663-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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